4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindole nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the isoindoline-1,3-dione scaffold is formed through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications .
Result of Action
It is known that isoindoline-1,3-dione derivatives have potential therapeutic applications .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to obtain the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the isoindoline-1,3-dione core .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindoline-1,3-dione scaffold.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like toluene and catalysts to enhance the reaction rates and selectivity .
Major Products Formed
Scientific Research Applications
4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- N-isoindoline-1,3-dione
- 4,5,6,7-tetrabromo-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2,4-diamino-1,3,5-triazines
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of amino groups at positions 4 and 7, along with a methyl group at position 2, provides distinct properties that can be leveraged for specific applications in research and industry .
Properties
IUPAC Name |
4,7-diamino-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8(13)6-4(10)2-3-5(11)7(6)9(12)14/h2-3H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHOVUYOJUULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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